Quinolinic acid
Overview
Description
Mechanism of Action
Target of Action
Quinolinic acid (QUIN) is a highly selective agonist at the population of glutamate receptors that respond to the synthetic amino acid N-methyl-D-aspartate (NMDA) . These receptors play a crucial role in synaptic plasticity and memory function .
Mode of Action
QUIN interacts with its targets, the NMDA receptors, by acting as an agonist . This means it binds to these receptors and activates them. This activation leads to an excessive influx of calcium, promoting depolarization . Quin’s toxicity cannot be fully explained by its activation of nmda receptors alone, and additional mechanisms may also be involved .
Biochemical Pathways
QUIN is an endogenous compound, generated via the kynurenine pathway for the oxidation of another amino acid, tryptophan . This pathway is the major route for the metabolism of the essential amino acid tryptophan . The kynurenine pathway has emerged as a potentially major factor in regulating neuronal viability or death .
Pharmacokinetics
It is known that quin is an endogenous compound and is normally present in nanomolar concentrations in the human brain and cerebrospinal fluid .
Result of Action
The activation of NMDA receptors by QUIN can lead to neuronal damage by promoting depolarization and an excessive influx of calcium . This can cause neurodegeneration . QUIN acts as a neurotoxin, gliotoxin, proinflammatory mediator, pro-oxidant molecule, and can alter the integrity and cohesion of the blood-brain barrier .
Action Environment
It is known that quin’s production and effects can be influenced by various factors such as inflammation and the presence of other compounds in the brain . For example, QUIN is produced by infiltrating macrophages and activated microglia during neuroinflammation .
Biochemical Analysis
Biochemical Properties
Quinolinic acid is a highly selective agonist at the population of glutamate receptors that respond to the synthetic amino acid N-methyl-D-aspartate (NMDA) . It is an endogenous compound, generated via the kynurenine pathway for the oxidation of another amino acid, tryptophan . It has a potent neurotoxic effect and may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .
Cellular Effects
In Alzheimer’s disease, excessive amounts of this compound accumulate within the brain parenchyma and dystrophic neurons . This compound also regulates glutamate uptake into neurons, which may be due to modulation of Na±dependent excitatory amino acid transporters (EAATs) .
Molecular Mechanism
This compound is a highly selective agonist at the population of glutamate receptors that respond to the synthetic amino acid N-methyl-D-aspartate (NMDA) . In contrast to NMDA, however, this compound is an endogenous compound, generated via the kynurenine pathway for the oxidation of another amino acid, tryptophan .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . The kynurenine pathway is the major route for the metabolism of the essential amino acid tryptophan .
Preparation Methods
The synthesis of ML182 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the picolinamide core and subsequent functionalization to introduce the necessary substituents. The synthetic route typically involves:
Formation of the picolinamide core: This is achieved through a reaction between 2-chloronicotinic acid and an amine derivative under appropriate conditions.
Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as halogenation, nitration, and amination.
Chemical Reactions Analysis
ML182 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: ML182 can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML182 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: ML182 is used as a tool compound to study the modulation of metabotropic glutamate receptors, which are important in various neurological processes.
Biology: The compound is used to investigate the role of mGlu4 in cellular signaling pathways and its potential therapeutic effects.
Comparison with Similar Compounds
ML182 is unique in its specific modulation of mGlu4. Similar compounds include:
VU0155041: Another positive allosteric modulator of mGlu4, but with different pharmacokinetic properties.
VU0364770: A compound with similar activity but different chemical structure and potency.
VU0418506: Another mGlu4 modulator with distinct binding characteristics and efficacy.
These compounds share the common feature of modulating mGlu4 but differ in their chemical structures, potencies, and pharmacokinetic profiles, highlighting the uniqueness of ML182 in its specific interactions and effects.
Properties
IUPAC Name |
pyridine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Record name | quinolinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Quinolinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt) | |
Record name | Quinolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |
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DSSTOX Substance ID |
DTXSID8041327 | |
Record name | Quinolinic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid | |
Record name | 2,3-Pyridinedicarboxylic acid | |
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Record name | Quinolinic acid | |
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Record name | Quinolinic acid | |
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Solubility |
Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL | |
Record name | Quinolinic Acid | |
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Record name | QUINOLINIC ACID | |
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Record name | Quinolinic acid | |
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Vapor Pressure |
0.0000061 [mmHg] | |
Record name | Quinolinic acid | |
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Mechanism of Action |
Huntington's disease is an autosomal dominant neurological disorder characterized by progressive chorea, cognitive impairment and emotional disturbance. The disease usually occurs in midlife and symptoms progress inexorably to mental and physical incapacitation. It has been postulated that an excitotoxin is involved in the pathogenesis of Huntington's disease. Schwarcz and colleagues have shown that quinolinic acid can produce axon-sparing lesions similar to those observed in Huntington's disease. The lesions result in a depletion of neurotransmitters contained within striatal spiny neurones, for example gamma-aminobutyric acid (GABA), while dopamine is unaffected. Recently, /several investigators/ ... demonstrated that in Huntington's disease striatum there is a paradoxical 3-5-fold increase in both somatostatin and neuropeptide Y which is attributable to selective preservation of a subclass of striatal aspiny neurones in which these peptides are co-localized. In the present study /the authors/ demonstrate that lesions due to quinolinic acid closely resemble those of Huntington's disease as they result in marked depletions of both GABA and substance P, with selective sparing of somatostatin/neuropeptide Y neurones. Lesions produced by kainic acid (KA), ibotenic acid (IA) and N-methyl-D-aspartate (MeAsp) were unlike those produced by quinolinic acid, as they affected all cell types without sparing somatostatin/neuropeptide Y neurones. These results suggest that quinolinic acid or a similar compound could be responsible for neuronal degeneration in Huntington's disease., ...To determine whether caspase cleavage of huntingtin is a key event in the neuronal dysfunction and selective neurodegeneration in Huntington's disease, /the authors/ generated YAC mice expressing caspase-3- and caspase-6-resistant mutant huntingtin. Mice expressing mutant huntingtin, resistant to cleavage by caspase-6 but not caspase-3, maintain normal neuronal function and do not develop striatal neurodegeneration. Furthermore, caspase-6-resistant mutant huntingtin mice are protected against neurotoxicity induced by multiple stressors including NMDA, quinolinic acid, and staurosporine. These results are consistent with proteolysis of huntingtin at the caspase-6 cleavage site being an important event in mediating neuronal dysfunction and neurodegeneration and highlight the significant role of huntingtin proteolysis and excitotoxicity in Huntington's disease., ... excitotoxic lesion of rat brain with the N-methyl-D-aspartate receptor agonist, quinolinic acid, induces expression of p53 messenger RNA and protein in brain regions showing delayed DNA fragmentation and that expression of p53 messenger RNA precedes DNA damage detected by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end-labelling. In addition, using in situ hybridization and immunocytochemistry we demonstrate increased expression of the p53-responsive gene Gadd-45 (preceding p53 expression) and re-expression of the p53-responsive gene Bax (following p53 expression), in these same areas. Bax has been shown to promote neuronal death by interacting with Bcl-2 family members while Gadd-45 expression has been associated with suppression of the cell-cycle and DNA repair. These results suggest that p53 protein may function as an active transcription factor in lesioned brain perhaps initiating the re-expression of Bax in injured brain regions. However, since Gadd-45 precedes p53 expression it appears unlikely that p53 is involved in regulating the early expression of Gadd-45. Taken together however, these results suggest that p53, Bax and Gadd-45 may play important roles in the response (damage/recovery) of the brain following excitotoxic injury., The kynurenine pathway is a major route of L-tryptophan catabolism leading to production of a number of biologically active molecules. Among them, the neurotoxin quinolinic acid, is considered to be involved in the pathogenesis of a number of inflammatory neurological diseases. ... Most of the approaches to explain the pathogenesis of Alzheimer's disease focus on the accumulation of amyloid beta peptide (A beta), in the form of insoluble deposits leading to formation of senile plaques, and on the formation of neurofibrillary tangles composed of hyperphosphorylated Tau protein. Accumulation of A beta is believed to be an early and critical step in the neuropathogenesis of Alzheimer's disease. There is now evidence for the kynurenine pathway being associated with Alzheimer's disease. Disturbances of the kynurenine pathway have already been described in Alzheimer's disease. Recently, /the authors/ demonstrated that A beta 1-42, a cleavage product of amyloid precursor protein, induces production of quinolinic acid, in neurotoxic concentrations, by macrophages and, more importantly, microglia. Senile plaques in Alzheimer's disease are associated with evidence of chronic local inflammation (especially activated microglia) A major aspect of quinolinic acid toxicity is lipid peroxidation and markers of lipid peroxidation are found in Alzheimer's disease. Together, these data imply that quinolinic acid may be one of the critical factors in the pathogenesis of neuronal damage in Alzheimer's disease. This review describes the multiple correlations between the kynurenine pathway and the neuropathogenesis of Alzheimer's disease and highlights more particularly the aspects of quinolinic acid neurotoxicity, emphasizing its roles in lipid peroxidation and the amplification of the local inflammation., For more Mechanism of Action (Complete) data for QUINOLINIC ACID (15 total), please visit the HSDB record page. | |
Record name | QUINOLINIC ACID | |
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Color/Form |
Crystals, Monoclinic crystals from water | |
CAS No. |
89-00-9 | |
Record name | Quinolinic acid | |
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Melting Point |
228.5 °C, 190 °C | |
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